molecular formula C10H21BO4 B14368273 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane CAS No. 90144-89-1

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane

Cat. No.: B14368273
CAS No.: 90144-89-1
M. Wt: 216.08 g/mol
InChI Key: OCBBOWSDLCTLBO-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is an organic compound with a unique structure that includes a boron atom within a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane typically involves the reaction of 2-butoxyethanol with boron-containing reagents under controlled conditions. One common method is the ring-opening reaction of 2-propyl-1,3-dioxolane with boron trichloride . This reaction requires precise temperature control and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Catalysts and advanced reaction vessels are employed to enhance the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can yield boron-containing alcohols or ethers.

    Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes. These products have significant applications in organic synthesis and materials science.

Scientific Research Applications

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A related compound with similar solvent properties but lacking the boron atom.

    2-(2-Butoxyethoxy)ethanol: Shares the butoxyethoxy group but differs in its overall structure and reactivity.

Uniqueness

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

90144-89-1

Molecular Formula

C10H21BO4

Molecular Weight

216.08 g/mol

IUPAC Name

2-(2-butoxyethoxy)-4-methyl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO4/c1-3-4-6-12-8-9-14-11-13-7-5-10(2)15-11/h10H,3-9H2,1-2H3

InChI Key

OCBBOWSDLCTLBO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)OCCOCCCC

Origin of Product

United States

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